molecular formula C15H20O2 B140271 9-Deoxymuzigadial CAS No. 128718-14-9

9-Deoxymuzigadial

Cat. No. B140271
M. Wt: 232.32 g/mol
InChI Key: VABRUGUZACORME-HJPIBITLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Deoxymuzigadial is a natural product that has shown significant potential in the field of scientific research. It is a diterpenoid isolated from the roots of Salvia miltiorrhiza Bunge, a traditional Chinese medicinal plant. This compound has been studied extensively for its various biological activities and mechanisms of action.

Mechanism Of Action

The mechanism of action of 9-Deoxymuzigadial is not fully understood, but it is believed to act through various pathways. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, which play a crucial role in the development of various diseases. The compound has also been shown to activate various signaling pathways that are involved in cell survival and growth.

Biochemical And Physiological Effects

9-Deoxymuzigadial has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. The compound has also been found to regulate glucose and lipid metabolism, which is important in the prevention and treatment of metabolic disorders.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 9-Deoxymuzigadial in lab experiments is that it is a natural product, which makes it easier to obtain and study. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the compound can be costly to synthesize, which can limit its use in certain studies.

Future Directions

There are several future directions for the study of 9-Deoxymuzigadial. One potential area of research is the development of new drugs based on the compound. Another area of research is the study of the compound's effects on various diseases, including cancer, cardiovascular diseases, and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Conclusion:
In conclusion, 9-Deoxymuzigadial is a natural product that has shown significant potential in the field of scientific research. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties, and has been studied for its effects on cardiovascular diseases, diabetes, and other metabolic disorders. While there are limitations to its use in lab experiments, the compound has several advantages and has several potential future directions for research.

Scientific Research Applications

Several studies have been conducted on 9-Deoxymuzigadial, and the compound has shown potential in various fields of scientific research. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has also been studied for its effects on cardiovascular diseases, diabetes, and other metabolic disorders.

properties

CAS RN

128718-14-9

Product Name

9-Deoxymuzigadial

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(1R,4aS,6S,8aS)-6,8a-dimethyl-5-methylidene-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde

InChI

InChI=1S/C15H20O2/c1-10-6-7-15(3)13(11(10)2)5-4-12(8-16)14(15)9-17/h4,8-10,13-14H,2,5-7H2,1,3H3/t10-,13-,14-,15-/m0/s1

InChI Key

VABRUGUZACORME-HJPIBITLSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H](C1=C)CC=C([C@@H]2C=O)C=O)C

SMILES

CC1CCC2(C(C1=C)CC=C(C2C=O)C=O)C

Canonical SMILES

CC1CCC2(C(C1=C)CC=C(C2C=O)C=O)C

synonyms

(1R,4aR,6S,8aS)-6,8a-dimethyl-5-methylidene-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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